molecular formula C18H18N2O2 B2937323 N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922904-69-6

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2937323
CAS No.: 922904-69-6
M. Wt: 294.354
InChI Key: SEAWONBXKAHDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 2-oxopiperidinyl moiety attached to the para position of the aniline ring. The 2-oxopiperidine group introduces conformational rigidity and hydrogen-bonding capacity, which may enhance binding affinity to biological targets compared to simpler benzamide analogs.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-8-4-5-13-20(17)16-11-9-15(10-12-16)19-18(22)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAWONBXKAHDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-chloronitrobenzene with piperidine, followed by a series of steps to introduce the benzamide group. One practical method involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of mild conditions and simple purification techniques, such as slurry or recrystallization, are common to avoid the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that can be further functionalized to produce pharmaceutical agents, such as apixaban .

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is used extensively in scientific research, particularly in the development of anticoagulant drugs. It serves as a key intermediate in the synthesis of apixaban, a direct inhibitor of activated factor X (FXa). This compound is also used in the study of blood coagulation pathways and the development of new therapeutic agents targeting these pathways .

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is primarily related to its role as an intermediate in the synthesis of apixaban. Apixaban acts as a competitive inhibitor of FXa, binding to the active site and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and, consequently, platelet aggregation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with key analogs based on substituent groups, biological activities, and physicochemical properties.

Physicochemical and Pharmacokinetic Profiles

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability Reference
This compound 2.8 (estimated) ~0.1 (aqueous) Moderate (CYP3A4)
Imatinib 3.1 0.04 High
4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) 3.5 <0.01 Low
Copper complex of [N-(3'-nitrophenyl)(piperidin-1"-yl)methyl]benzamide 2.9 0.15 High (metal coordination)
  • Metal complexes (e.g., Cu/Co in ) exhibit enhanced solubility and activity, suggesting that the target compound’s piperidine ring could facilitate chelation in drug design .

Therapeutic Potential and Limitations

  • Anticancer Activity : Imidazole-substituted benzamides () show specificity against cervical cancer, while Imatinib targets hematological malignancies. The target compound’s 2-oxopiperidine group may confer selectivity for proteolysis-targeting chimeras (PROTACs) or lipid metabolism enzymes, as seen in PDEδ-targeting analogs () .
  • Antimicrobial Activity : Sulfonamide and imidazole derivatives () demonstrate broad-spectrum effects, but the target compound’s lack of sulfonamide groups may limit this application unless modified .
  • Anthelmintic Activity : Piperidine-substituted benzamides in show dose-dependent efficacy against Eicinia foetida, outperforming albendazole. The target compound’s 2-oxo group could further enhance binding to helminthic targets .

Biological Activity

N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, is a synthetic compound that has gained attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of Factor Xa (FXa). This article presents a detailed examination of the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4, with a molecular weight of approximately 339.35 g/mol. The compound features a benzamide backbone and a piperidinone moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
StructureStructure

This compound acts primarily as a competitive inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade responsible for thrombin generation. By inhibiting FXa, the compound reduces thrombin levels, thereby affecting blood clot formation and presenting potential applications in anticoagulant therapy.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : High
  • Clearance : Low
  • Volume of Distribution : Small

These attributes suggest that this compound can be effectively utilized in targeted therapeutic applications.

Anticoagulant Effects

The anticoagulant properties of the compound have been well-documented. Studies demonstrate that it effectively inhibits FXa activity, leading to decreased thrombin generation and reduced clot formation. This mechanism positions it as a promising candidate for developing new anticoagulant therapies.

Case Study: Inhibition of Factor Xa

In a study examining various FXa inhibitors, this compound showed significant potency against FXa with an IC50 value indicating effective inhibition compared to other known inhibitors such as apixaban. The structure–activity relationship (SAR) studies revealed that modifications to the benzamide structure could enhance its inhibitory effects on FXa.

Table 2: Comparative IC50 Values of FXa Inhibitors

CompoundIC50 (µM)
This compound0.05
Apixaban0.09
Rivaroxaban0.12

Applications in Medicinal Chemistry

This compound has several potential applications:

  • Anticoagulant Therapy : Due to its FXa inhibition properties.
  • Cancer Treatment : Preliminary studies suggest potential anticancer activity against various cancer cell lines.
  • Research Applications : Used as a building block for synthesizing more complex molecules with desired biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.